![molecular formula C13H18O B14340243 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene CAS No. 106968-18-7](/img/structure/B14340243.png)
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and an ethenyloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with an ethenyloxyethyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3,5-trimethylbenzene, followed by the addition of the ethenyloxyethyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethenyloxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene: Unique due to the presence of both ethenyloxyethyl and trimethylbenzene groups.
1,3,5-Trimethylbenzene: Lacks the ethenyloxyethyl group, leading to different chemical properties and reactivity.
2-[1-(Ethenyloxy)ethyl]benzene: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
This compound is unique due to the combination of its ethenyloxyethyl and trimethylbenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
106968-18-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-(1-ethenoxyethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H18O/c1-6-14-12(5)13-10(3)7-9(2)8-11(13)4/h6-8,12H,1H2,2-5H3 |
Clave InChI |
WZTZPBWESSGJFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)OC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



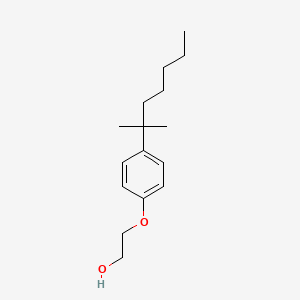
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

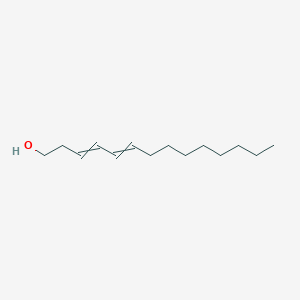
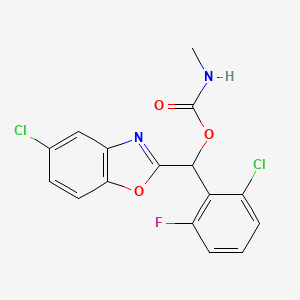
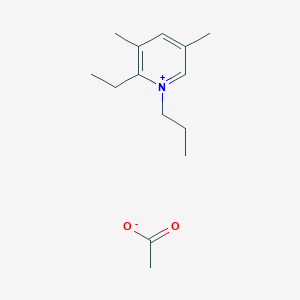
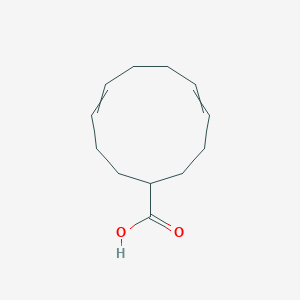



![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)


